2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoroaniline is a heterocyclic compound that features both a pyrazole and an aniline moiety. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications. This compound is known for its potential use in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with 5-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a base like potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the aniline and fluorine substituents.
5-Fluoroaniline: Contains the aniline moiety with a fluorine substituent but lacks the pyrazole ring.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Similar structure but without the fluorine atom.
Uniqueness: 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoroaniline is unique due to the combination of bromine, fluorine, pyrazole, and aniline moieties in a single molecule. This unique structure imparts specific chemical reactivity and biological activity that is not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNUGWSEXUSFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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